1-[4-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring, a brominated aromatic ring, and a methoxy group
Preparation Methods
The synthesis of 1-[4-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the brominated aromatic ring: This step involves the bromination of an aromatic compound, followed by its attachment to the piperazine ring through a Mannich reaction.
Addition of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several applications in scientific research:
Pharmaceuticals: It is used as a building block in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: This compound is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Research: It serves as a model compound in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, modulating their activity and leading to therapeutic effects . The brominated aromatic ring and methoxy group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[4-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone include:
1-[4-[4-[(3-Chloro-4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
1-[4-[4-[(3-Bromo-4-hydroxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone: The presence of a hydroxy group instead of a methoxy group can significantly impact the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique features of this compound, such as its specific substituents that influence its chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-15(24)17-4-6-18(7-5-17)23-11-9-22(10-12-23)14-16-3-8-20(25-2)19(21)13-16/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSKIJOHMXINAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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